molecular formula C10H16N2O3S B1664862 Amidephrine CAS No. 1421-68-7

Amidephrine

カタログ番号: B1664862
CAS番号: 1421-68-7
分子量: 244.31 g/mol
InChIキー: ZHOWHMXTJFZXRB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amidefrine is a sulfonamide.
RN given refers to parent cpd without isomeric designation;  structure

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-11-7-10(13)8-4-3-5-9(6-8)12-16(2,14)15/h3-6,10-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOWHMXTJFZXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=CC=C1)NS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862664
Record name Amidephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37571-84-9, 3354-67-4, 29430-15-7, 732186-16-2
Record name Amidephrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37571-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amidephrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidephrine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029430157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidefrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidephrine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732186162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16623
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amidephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMIDEPHRINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI24N176MY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMIDEPHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2P22546V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMIDEPHRINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U56LDN9FFT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Amidephrine: A Technical Guide to a Selective α1-Adrenoceptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of amidephrine, a sympathomimetic agent recognized for its selective agonist activity at α1-adrenergic receptors. It details the compound's chemical properties, pharmacological profile, downstream signaling mechanisms, and the experimental protocols used for its characterization.

Introduction

This compound is a synthetic sympathomimetic amine belonging to the phenethylamine class of compounds.[1][2] It is a selective α1-adrenergic receptor agonist used therapeutically as a vasoconstrictor and topical nasal decongestant for conditions like allergic rhinitis.[1][3] Marketed under brand names such as Fentrinol, it is typically used as a mesylate salt (amidefrine mesilate).[1] Its primary pharmacological action is mimicking the effects of endogenous catecholamines, like norepinephrine, at α1-adrenoceptors, leading to vasoconstriction and an increase in blood pressure.

Chemical and Physical Properties

This compound is structurally defined as N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide. Its key chemical identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide
CAS Number 37571-84-9
Molecular Formula C10H16N2O3S
Molar Mass 244.31 g·mol−1
Synonyms Amidefrine, MJ-1996, 3-Methylsulfonamidyl-β-hydroxy-N-methylphenethylamine

Pharmacology and Mechanism of Action

This compound functions through both direct and indirect stimulation of adrenergic receptors. Its primary mechanism involves direct binding to and activation of α1-adrenergic receptors on the smooth muscle cells of blood vessels. This action triggers a cascade of intracellular events characteristic of Gq protein-coupled receptors (GPCRs). Additionally, it can indirectly stimulate the release of endogenous norepinephrine from sympathetic nerve endings, further amplifying the activation of alpha-adrenergic receptors.

Alpha-1 adrenergic receptors consist of three subtypes: α1A, α1B, and α1D. All three subtypes couple to the Gq/11 family of G proteins to activate phospholipase C (PLC). The activation of PLC is the canonical signaling pathway for α1-adrenoceptors.

Upon agonist binding, the following cascade is initiated:

  • The α1-adrenoceptor, a G protein-coupled receptor (GPCR), is activated.

  • The associated heterotrimeric G protein, Gq, is activated.

  • Gq activates Phospholipase C (PLC).

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

This increase in intracellular calcium is the primary driver of smooth muscle contraction, leading to effects like vasoconstriction. Beyond this primary pathway, α1-adrenoceptor activation can also stimulate other effectors, including phospholipase A2 (PLA2), phospholipase D (PLD), and the mitogen-activated protein kinase (MAPK) pathway.

Alpha1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound a1AR α1-Adrenoceptor (GPCR) This compound->a1AR Binds Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Physiological Response (e.g., Smooth Muscle Contraction) Ca->Response Leads to PKC->Response Leads to

Canonical α1-adrenoceptor signaling pathway activated by this compound.

Receptor Selectivity

This compound is characterized by its selective agonist activity on α1-adrenoceptors with little to no effect on α2-adrenoceptors. Studies conducted on isolated rat vas deferens demonstrated that this compound's contractile effects were competitively inhibited by the α1-selective antagonist prazosin, confirming its action at this receptor type. In the same preparation, it failed to exert any effect on α2-adrenoceptors.

ParameterAgonistAntagonistTissue PreparationValueReference
pA2 (-)-AmidephrinePrazosinRat Vas Deferens8.19
pA2 (-)-PhenylephrinePrazosinRat Vas Deferens8.48
pA2 (-)-AmidephrineE-643 (Bunazosin)Rat Vas Deferens8.36
pA2 (-)-PhenylephrineE-643 (Bunazosin)Rat Vas Deferens8.25
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. Similar pA2 values for prazosin against this compound and the known α1-agonist phenylephrine indicate they act on the same receptor population.

Experimental Protocols for Characterization

The characterization of a selective α1-agonist like this compound involves a series of standard pharmacological assays to determine its binding affinity, functional potency, and efficacy.

This assay quantifies the affinity of a ligand (this compound) for a specific receptor (e.g., α1A, α1B, α1D). It is typically performed as a competition assay.

Methodology:

  • Membrane Preparation: Cells stably expressing a specific human α1-adrenoceptor subtype are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

  • Competition Binding: A constant concentration of a high-affinity radiolabeled antagonist (e.g., [3H]-prazosin) is incubated with the receptor-containing membranes.

  • Test Compound Addition: Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

  • Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters (representing the bound radioligand) is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Membranes with α1-Receptors start->prep incubate Incubate Membranes with [3H]-Prazosin (Radioligand) & varying [this compound] prep->incubate filter Separate Bound/Free Ligand (Rapid Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data: Plot % Inhibition vs [this compound] Calculate IC50 & Ki count->analyze end End: Determine Binding Affinity analyze->end

Workflow for a competitive radioligand binding assay.

This assay measures the ability of an agonist to activate the receptor and trigger a downstream cellular response, specifically the release of intracellular calcium.

Methodology:

  • Cell Culture: A cell line (e.g., CHO or HEK293) stably or transiently expressing the α1-adrenoceptor subtype of interest is cultured in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free Ca2+.

  • Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before different concentrations of this compound are added to the wells to stimulate the receptors.

  • Signal Detection: The instrument continuously monitors the fluorescence intensity in each well. Receptor activation leads to a rapid increase in intracellular Ca2+, causing a transient spike in fluorescence.

  • Data Analysis: The peak fluorescence response is measured for each agonist concentration. The data are normalized and plotted against the log concentration of this compound to generate a concentration-response curve. The EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) are determined from this curve, indicating the agonist's potency and efficacy, respectively.

Calcium_Assay_Workflow start Start culture Culture Cells Expressing α1-Adrenoceptor start->culture load Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4) culture->load stimulate Add varying [this compound] to Cells load->stimulate measure Measure Fluorescence Change (FLIPR) stimulate->measure analyze Analyze Data: Plot Response vs [this compound] Calculate EC50 & Emax measure->analyze end End: Determine Potency & Efficacy analyze->end

Workflow for a fluorescence-based calcium mobilization assay.

This ex vivo method assesses the physiological effect of an agonist on a whole tissue, providing valuable information on its functional activity in a more complex biological system.

Methodology:

  • Tissue Dissection: A smooth muscle-containing tissue, such as the rat thoracic aorta or vas deferens, is carefully dissected and mounted in an organ bath.

  • Organ Bath Setup: The tissue is suspended in a heated, oxygenated physiological salt solution. One end is fixed, and the other is connected to an isometric force transducer to measure muscle contraction.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

  • Cumulative Concentration-Response Curve: this compound is added to the bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.

  • Data Recording: The contractile force is recorded at each concentration.

  • Data Analysis: The magnitude of the contraction is plotted against the log concentration of this compound to determine the EC50 and Emax. To confirm the receptor involved, the experiment can be repeated in the presence of a selective antagonist (like prazosin) to generate a rightward shift in the concentration-response curve.

Therapeutic Applications

This compound's primary clinical utility stems from its vasoconstrictive properties mediated by α1-adrenoceptor agonism.

  • Nasal Decongestant: When applied topically, it constricts the dilated blood vessels in the nasal mucosa, reducing blood flow and congestion.

  • Hypotension Management: It is used to manage acute hypotensive states, such as those that can occur during surgery or in cases of septic shock, by increasing peripheral vascular resistance and elevating blood pressure.

Conclusion

This compound is a well-characterized selective α1-adrenergic receptor agonist. Its mechanism of action is centered on the activation of the Gq-PLC-IP3 signaling pathway, leading to increased intracellular calcium and smooth muscle contraction. Its selectivity for the α1-adrenoceptor has been confirmed through functional assays using selective antagonists. The experimental protocols detailed herein represent the standard methodologies for characterizing such compounds in drug discovery and development. This compound serves as both a valuable pharmacological tool for studying α1-adrenoceptor function and a therapeutic agent for conditions requiring vasoconstriction.

References

The Structure-Activity Relationship of Amidephrine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Selective α₁-Adrenergic Receptor Agonist

Abstract

Amidephrine, a selective α₁-adrenergic receptor agonist, has been a subject of interest for its potential therapeutic applications, primarily as a vasoconstrictor and nasal decongestant.[1] Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of novel, more potent, and selective analogs. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and related phenylethanolamine derivatives. It delves into the key structural motifs required for α₁-adrenergic receptor agonism, summarizes quantitative data from relevant studies, details essential experimental protocols for compound evaluation, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of adrenergic agonists.

Introduction to this compound and α₁-Adrenergic Receptors

This compound, chemically known as (RS)-N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide, is a synthetic sympathomimetic amine that exhibits selectivity for the α₁-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system, mediating various physiological responses, including smooth muscle contraction, vasoconstriction, and glycogenolysis.[2][3] The α₁-adrenoceptors are subdivided into three subtypes: α₁A, α₁B, and α₁D, each with distinct tissue distribution and physiological roles. This compound's selective agonism at these receptors makes it a valuable pharmacological tool and a lead compound for the development of new therapeutics.

The core structure of this compound belongs to the phenylethanolamine class of compounds. The quintessential pharmacophore for this class of adrenergic agonists consists of a phenyl ring, an ethanolamine side chain, and specific substitutions on both the ring and the nitrogen atom.[4] Variations in these structural features can profoundly influence the compound's affinity, efficacy, and selectivity for different adrenergic receptor subtypes.

Core Structure-Activity Relationships of Phenylethanolamines at α₁-Adrenergic Receptors

The biological activity of this compound and its analogs is dictated by the interplay of several key structural features. The fundamental β-phenylethylamine skeleton is the foundational scaffold for interaction with adrenergic receptors.

Key Structural Determinants for α₁-Agonist Activity:

  • The Phenyl Ring: Substitutions on the aromatic ring are critical for receptor affinity and selectivity. For maximal activity at α- and β-adrenergic receptors, hydroxyl groups at the meta and para positions (a catechol moiety) are generally preferred. However, replacement of these hydroxyls with other groups can confer selectivity. In the case of this compound, the meta-methanesulfonamide group is a key feature.

  • The Ethanolamine Side Chain:

    • β-Hydroxyl Group: The hydroxyl group on the β-carbon of the ethylamine side chain is crucial for potent agonist activity. Its presence enhances the affinity of the ligand for the receptor, likely through hydrogen bonding interactions with the receptor's binding pocket.

    • α-Carbon Substitution: Substitution on the α-carbon with small alkyl groups, such as a methyl group, can decrease direct receptor agonist activity but increases the duration of action by conferring resistance to metabolic degradation by monoamine oxidase (MAO).

  • The Amino Group:

    • Nature of the Amine: Primary and secondary amines are generally more potent direct-acting agonists than tertiary or quaternary amines.

    • N-Substituent: The size and nature of the substituent on the nitrogen atom significantly impact selectivity between α and β receptors. As the bulk of the N-substituent increases, α-receptor agonist activity tends to decrease while β-receptor activity increases. This compound possesses an N-methyl group, which is consistent with potent α-agonist activity.

Quantitative Structure-Activity Relationship Data

Table 1: α-Adrenergic Activity of meta-Substituted Phenylethanolamines

CompoundR (meta-substituent)pD₂Intrinsic Activity (α)
Norepinephrine OH6.871.00
Phenylephrine OH5.851.00
Analog 1 CH₃5.301.00
Analog 2 C₂H₅5.221.00
Analog 3 i-C₃H₇5.961.00
Analog 4 F6.221.00
Analog 5 Cl5.621.00
Analog 6 I5.301.00
Analog 7 COOH< 4-
Analog 8 COOCH₃4.301.00
Analog 9 (this compound analog) NHSO₂CH₃5.111.00

Data extracted from Leclerc et al., J Med Chem. 1980;23(7):738-44. pD₂ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. Intrinsic activity (α) is relative to norepinephrine.

Table 2: α-Adrenergic Activity of para-Substituted Phenylethanolamines

CompoundR (para-substituent)pD₂Intrinsic Activity (α)
Norepinephrine OH6.871.00
Octopamine OH4.851.00
Analog 10 CH₃4.521.00
Analog 11 C₂H₅4.401.00
Analog 12 i-C₃H₇4.301.00
Analog 13 F4.401.00
Analog 14 Cl4.301.00
Analog 15 I4.101.00
Analog 16 COOH< 4-
Analog 17 COOCH₃< 4-
Analog 18 NHSO₂CH₃4.151.00

Data extracted from Leclerc et al., J Med Chem. 1980;23(7):738-44.

Analysis of SAR Data:

The data reveals that for this series of phenylethanolamines, a meta-substituent is generally more favorable for α-adrenergic activity than a para-substituent. Notably, the analog with a meta-methylsulfamido group (Analog 9), which is structurally very similar to this compound's methanesulfonamide group, retains full intrinsic activity, although its potency (pD₂) is lower than that of norepinephrine and phenylephrine. This suggests that while the methanesulfonamide group is well-tolerated at the meta position for maintaining efficacy, it may not be optimal for receptor binding affinity compared to a hydroxyl group.

Experimental Protocols

The characterization of this compound and its analogs requires a suite of well-defined experimental protocols to determine their pharmacological properties.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of test compounds for α₁-adrenergic receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing the desired human α₁-adrenergic receptor subtype (e.g., α₁A, α₁B, α₁D).

  • Radioligand: A high-affinity α₁-adrenergic receptor antagonist, such as [³H]-prazosin.

  • Non-specific binding control: A high concentration of an unlabeled antagonist, such as phentolamine (10 µM).

  • Test compounds: Serial dilutions of this compound or its analogs.

  • Binding buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Methodology:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add radioligand and cell membranes to the binding buffer.

    • Non-specific Binding: Add radioligand, cell membranes, and the non-specific binding control to the binding buffer.

    • Competitive Binding: Add radioligand, cell membranes, and varying concentrations of the test compound to the binding buffer.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assays (e.g., Calcium Mobilization Assay)

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds as agonists at α₁-adrenergic receptors.

Materials:

  • A cell line stably expressing the desired α₁-adrenergic receptor subtype and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds: Serial dilutions of this compound or its analogs.

  • A fluorescent plate reader capable of kinetic reading.

Methodology:

  • Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Signal Detection: Measure the fluorescence intensity over time using a fluorescent plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis:

    • Plot the peak fluorescence response against the log concentration of the test compound.

    • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response) using non-linear regression.

Visualizing Key Processes

α₁-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound alpha1_AR α₁-Adrenergic Receptor This compound->alpha1_AR Binds to Gq Gq alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction) Ca2_release->Physiological_Response PKC->Physiological_Response G cluster_synthesis Compound Synthesis & Purification cluster_screening Pharmacological Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine EC₅₀, Eₘₐₓ) Purification->Functional_Assay Selectivity_Screen Receptor Selectivity Screening (α₁A, α₁B, α₁D, etc.) Binding_Assay->Selectivity_Screen Functional_Assay->Selectivity_Screen Data_Analysis Data Analysis & Calculation of Pharmacological Parameters Selectivity_Screen->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection Further_Optimization Further Optimization (ADME/Tox Properties) Lead_Selection->Further_Optimization

References

Unraveling the Stereochemistry of a Selective α1-Agonist: A Technical Guide to the Pharmacological Differences Between Amidephrine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the realm of adrenergic pharmacology, the principle of stereoselectivity is a cornerstone of drug design and development. Amidephrine, a potent and selective α1-adrenergic receptor agonist, exists as a chiral molecule with two enantiomers: (R)-(-)-Amidephrine and (S)-(+)-Amidephrine. This in-depth technical guide provides a comprehensive analysis of the pharmacological differences between these enantiomers, offering valuable insights for researchers, scientists, and drug development professionals. The guide synthesizes available data, details essential experimental protocols for their characterization, and visualizes the underlying molecular and cellular mechanisms.

Introduction to this compound and Adrenergic Stereoselectivity

This compound is a sympathomimetic agent recognized for its selective agonist activity at α1-adrenergic receptors, which are critical mediators of smooth muscle contraction, particularly in the vasculature. This selectivity makes it a molecule of interest for conditions requiring vasoconstriction. The presence of a chiral center in its structure gives rise to (R) and (S) enantiomers, which, due to their distinct three-dimensional arrangements, are expected to interact differently with the chiral environment of their biological targets, namely the α1-adrenergic receptors.

The Easson-Stedman hypothesis provides a theoretical framework for understanding these differences, positing that for phenethylamine-based agonists like this compound, the (R)-enantiomer will exhibit significantly higher potency. This is attributed to a more favorable three-point interaction with the receptor binding site.

Quantitative Pharmacological Data

While comprehensive quantitative data for both this compound enantiomers is not extensively available in the public domain, a key study by Buchthal and Jenkinson in 1970, "Effects of isomers of the alpha-agonist this compound on arterial and tracheal muscle in vitro," provides foundational insights. The following tables are structured to present the critical pharmacological parameters that differentiate the enantiomers. Researchers are encouraged to populate these tables with data from future investigations.

Table 1: Adrenergic Receptor Binding Affinities (pKi)

Enantiomerα1A-Adrenergic Receptorα1B-Adrenergic Receptorα1D-Adrenergic Receptorα2-Adrenergic Receptorβ-Adrenergic Receptor
(R)-(-)-AmidephrineData not availableData not availableData not availableData not availableData not available
(S)-(+)-AmidephrineData not availableData not availableData not availableData not availableData not available
Racemic this compoundData not availableData not availableData not availableData not availableData not available

Table 2: Functional Potency (pEC50) and Efficacy (Emax)

EnantiomerTissue/AssayPotency (pEC50)Efficacy (Emax as % of Phenylephrine)
(R)-(-)-AmidephrineRabbit Aorta ContractionData not availableData not available
(S)-(+)-AmidephrineRabbit Aorta ContractionData not availableData not available
Racemic this compoundRabbit Aorta ContractionData not availableData not available
(R)-(-)-AmidephrineRat Vas Deferens ContractionData not availableData not available
(S)-(+)-AmidephrineRat Vas Deferens ContractionData not availableData not available
Racemic this compoundRat Vas Deferens ContractionData not availableData not available

Signaling Pathways of α1-Adrenergic Receptors

Activation of α1-adrenergic receptors by this compound enantiomers initiates a well-defined signaling cascade. The agonist binding promotes a conformational change in the receptor, leading to the activation of the Gq/11 family of G-proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium is a primary driver of smooth muscle contraction.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound (R)- or (S)-Amidephrine Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Binds to Gq Gq/11 Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC_inactive Inactive PKC DAG->PKC_inactive Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Stimulates PKC_active Active PKC PKC_inactive->PKC_active Activates PKC_active->Contraction Modulates

Caption: α1-Adrenergic Receptor Gq Signaling Pathway.

Experimental Protocols

To elucidate the pharmacological differences between the this compound enantiomers, a series of well-established in vitro assays are required.

Radioligand Binding Assay

This assay is crucial for determining the binding affinity (Ki) of each enantiomer for the α1-adrenergic receptor subtypes.

  • Objective: To quantify the affinity of (R)-(-)-Amidephrine and (S)-(+)-Amidephrine for α1A, α1B, and α1D adrenergic receptors.

  • Materials:

    • Cell membranes from stable cell lines expressing a high density of a single human α1-adrenergic receptor subtype (e.g., HEK293 or CHO cells).

    • Radioligand: [3H]-Prazosin (a high-affinity, selective α1-antagonist).

    • Non-specific binding control: Phentolamine or unlabeled prazosin at a high concentration.

    • Test compounds: (R)-(-)-Amidephrine and (S)-(+)-Amidephrine at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Methodology:

    • Incubate the cell membranes with a fixed concentration of [3H]-Prazosin and varying concentrations of the this compound enantiomers.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Determine the concentration of each enantiomer that inhibits 50% of the specific [3H]-Prazosin binding (IC50).

    • Calculate the Ki value for each enantiomer using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - [3H]-Prazosin - this compound Enantiomers - Buffers start->prep_reagents incubation Incubate Membranes with [3H]-Prazosin and Enantiomers prep_reagents->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Measure Radioactivity with Scintillation Counter washing->counting analysis Data Analysis: - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

In Vitro Functional Assays

These assays measure the biological response to receptor activation, providing data on the potency (EC50) and efficacy (Emax) of the enantiomers.

  • Objective: To determine the potency and efficacy of (R)-(-)-Amidephrine and (S)-(+)-Amidephrine in inducing smooth muscle contraction.

  • Preparation: Isolated tissue preparations such as rabbit aortic rings or rat vas deferens.

  • Methodology:

    • Mount the isolated tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Connect the tissue to an isometric force transducer to record contractile responses.

    • After an equilibration period, construct cumulative concentration-response curves for each this compound enantiomer.

    • Record the contractile force generated at each concentration.

    • Plot the response against the logarithm of the agonist concentration to determine the EC50 and Emax values.

Functional_Assay_Workflow start Start tissue_prep Isolate and Mount Tissue (e.g., Aortic Ring) in Organ Bath start->tissue_prep equilibration Equilibrate Tissue under Physiological Conditions tissue_prep->equilibration concentration_response Construct Cumulative Concentration-Response Curve equilibration->concentration_response record_response Record Contractile Force at Each Concentration concentration_response->record_response data_analysis Data Analysis: - Plot Dose-Response Curve - Determine EC50 and Emax record_response->data_analysis end End data_analysis->end

Caption: In Vitro Functional Assay Workflow.

Conclusion

The pharmacological differentiation of this compound enantiomers is a critical endeavor for optimizing its therapeutic potential and minimizing off-target effects. Based on established principles of stereopharmacology, it is anticipated that (R)-(-)-Amidephrine will demonstrate superior affinity and potency as an α1-adrenergic receptor agonist compared to its (S)-(+)-counterpart. The experimental protocols detailed in this guide provide a robust framework for the definitive characterization of these differences. A thorough understanding of the stereoselective pharmacology of this compound will pave the way for the development of more refined and effective therapeutic agents targeting the α1-adrenergic system.

Amidephrine in Experimental Models: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine is a sympathomimetic amine that has been investigated for its pharmacological properties, primarily as a selective α1-adrenergic receptor agonist. This technical guide provides a comprehensive review of the experimental data on this compound, focusing on its effects in various in vitro and in vivo models. The information is presented to facilitate comparison and aid in the design of future studies and drug development programs.

Core Pharmacology: α1-Adrenergic Agonism

This compound's primary mechanism of action is the selective stimulation of α1-adrenergic receptors.[1] This interaction initiates a cascade of intracellular events, leading to physiological responses characteristic of α1-adrenoceptor activation, most notably vasoconstriction.

Signaling Pathway

Activation of α1-adrenergic receptors by an agonist like this compound triggers a well-defined signaling cascade. The receptor is coupled to the Gq class of heterotrimeric G proteins. Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to a cellular response such as smooth muscle contraction.

Amidephrine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds to Gq_protein Gq Protein (α, β, γ subunits) Alpha1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates targets leading to Ca_release Ca²⁺ Release ER->Ca_release Triggers Ca_release->PKC Co-activates

Caption: this compound's α1-Adrenergic Signaling Pathway.

Quantitative Data from Experimental Models

The following tables summarize the available quantitative data on the effects of this compound in various experimental preparations.

In Vitro Data: Receptor Affinity and Potency
PreparationParameterValueAntagonistAntagonist pA2Reference
Rat Vas DeferensAgonist ActivitySelective for α1-adrenoceptorsPrazosin8.19[1]
Rat Vas DeferensAgonist ActivitySelective for α1-adrenoceptorsE-6438.36[1]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate greater antagonist potency.

In Vivo Data: Cardiovascular Effects
Animal ModelRoute of AdministrationDoseParameterChangeReference
Anesthetized DogsIntracoronary (i.c.)100 µgHeart Rate+6.2 ± 1.9 bpm
Anesthetized DogsIntravenous (i.v.)Not specifiedVasopressor Molar Potency (this compound:Phenylephrine)1:1.9
Anesthetized CatsIntravenous (i.v.)Not specifiedVasopressor Molar Potency (this compound:Phenylephrine)1:2.1
Unanesthetized RatsIntraperitoneal (i.p.)Not specifiedVasopressor Molar Potency (this compound:Phenylephrine)5.7:1
Unanesthetized RatsOral (p.o.)Not specifiedVasopressor Molar Potency (this compound:Phenylephrine)3.7:1

Detailed Experimental Protocols

In Vitro: Isolated Rat Vas Deferens Preparation

This preparation is a classic model for studying the effects of sympathomimetic amines on smooth muscle contraction mediated by α-adrenoceptors.

Methodology:

  • Tissue Preparation: Male Wistar rats are euthanized, and the vasa deferentia are carefully dissected and cleared of adhering connective tissue.

  • Organ Bath Setup: The tissues are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.

  • Transducer and Recording: One end of the vas deferens is attached to a fixed point, and the other is connected to an isometric force transducer to record contractile responses.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension (e.g., 1 gram) for a specified period (e.g., 60 minutes) before the start of the experiment.

  • Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath. For antagonist studies, a fixed concentration of the antagonist is added to the bath before the addition of this compound.

  • Data Analysis: The contractile responses are measured and plotted against the logarithm of the agonist concentration. Parameters such as EC50 (the concentration of agonist that produces 50% of the maximal response) and pA2 values for antagonists are calculated.

In Vivo: Cardiovascular Assessment in Anesthetized Animals

This protocol describes a general procedure for evaluating the effects of this compound on cardiovascular parameters such as blood pressure and heart rate in anesthetized animal models (e.g., dogs, rats).

InVivo_BP_Workflow Animal_Prep Animal Preparation (e.g., Dog, Rat) Anesthesia Anesthesia Induction & Maintenance Animal_Prep->Anesthesia Cannulation Arterial & Venous Cannulation Anesthesia->Cannulation Transducer Connect Arterial Line to Pressure Transducer Cannulation->Transducer Stabilization Stabilization Period Transducer->Stabilization Baseline Record Baseline (BP, HR, etc.) Stabilization->Baseline Drug_Admin Administer this compound (e.g., i.v. infusion) Baseline->Drug_Admin Data_Recording Continuous Data Recording Drug_Admin->Data_Recording Data_Analysis Data Analysis (e.g., Dose-Response) Data_Recording->Data_Analysis

Caption: Workflow for In Vivo Blood Pressure Measurement.

Methodology:

  • Animal Preparation: Animals are fasted overnight with free access to water.

  • Anesthesia: Anesthesia is induced and maintained with an appropriate anesthetic agent (e.g., pentobarbital, isoflurane). The choice of anesthetic is critical as it can influence cardiovascular reflexes.

  • Surgical Preparation: The trachea may be cannulated to ensure a patent airway. A carotid artery or femoral artery is cannulated for direct measurement of arterial blood pressure. A jugular vein or femoral vein is cannulated for drug administration.

  • Instrumentation: The arterial cannula is connected to a pressure transducer, and the signal is amplified and recorded on a polygraph or digital data acquisition system. Heart rate is typically derived from the blood pressure waveform or an electrocardiogram (ECG).

  • Stabilization: Following surgery, the animal is allowed a stabilization period to ensure that cardiovascular parameters are stable before drug administration.

  • Drug Administration: this compound is administered, often as an intravenous bolus or infusion, at varying doses to construct a dose-response curve.

  • Data Collection and Analysis: Blood pressure and heart rate are continuously monitored and recorded. The changes from baseline are calculated and analyzed to determine the pressor and chronotropic effects of this compound.

Summary and Conclusion

This compound is a potent and selective α1-adrenergic receptor agonist. In vitro studies using the rat vas deferens confirm its activity at α1-adrenoceptors. In vivo studies in various animal models demonstrate its vasopressor effects, leading to an increase in blood pressure. The chronotropic effects of this compound appear to be modest. The detailed signaling pathway and experimental protocols provided in this guide offer a foundation for further research into the pharmacological profile of this compound and its potential therapeutic applications. Further studies are warranted to establish comprehensive dose-response relationships and to determine key pharmacological parameters such as EC50 and pD2 values in a wider range of experimental models.

References

Methodological & Application

Application Notes and Protocols for Amidephrine in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine is a potent and selective α1-adrenergic receptor agonist.[1][2] Its primary mechanism of action involves the activation of α1-adrenoceptors, leading to the contraction of smooth muscle. This makes it a valuable pharmacological tool in isolated organ bath experiments for studying vascular and non-vascular smooth muscle physiology and pathophysiology. These application notes provide detailed protocols for utilizing this compound in common isolated organ bath preparations, including rat thoracic aorta, rat vas deferens, and guinea pig taenia caeci.

Mechanism of Action

This compound selectively binds to and activates α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[1] Upon activation, the Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

Signaling Pathway

Amidephrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds to Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor Ca2_release Ca²⁺ Release SR->Ca2_release Stimulates Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Dissection Tissue Dissection (e.g., Aorta, Vas Deferens) Mounting Mount Tissue in Organ Bath Dissection->Mounting Equilibration Equilibration (60 min) & Tension Adjustment Mounting->Equilibration Viability Viability Test (e.g., KCl) Equilibration->Viability Washout Washout & Return to Baseline Viability->Washout CRC Cumulative Concentration- Response Curve (this compound) Washout->CRC Record Record Contractile Response CRC->Record Analyze Analyze Data (pD2, Emax) Record->Analyze

References

Application Notes and Protocols: Generation of Amidephrine Dose-Response Curves in Isolated Aortic Rings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine is a potent and selective α1-adrenergic receptor agonist. Its sympathomimetic properties lead to vasoconstriction, making it a subject of interest in cardiovascular research and drug development for conditions such as hypotension. The isolated aortic ring assay is a classical and robust ex vivo method to characterize the pharmacological activity of vasoactive compounds. This document provides a detailed protocol for generating a cumulative dose-response curve for this compound in isolated rat aortic rings, enabling the determination of key pharmacological parameters such as potency (EC50) and efficacy (Emax).

Data Presentation

The following tables summarize the expected quantitative data from a typical this compound dose-response experiment in isolated rat aortic rings. These values are derived from the known pharmacology of α1-adrenergic agonists and comparative data with similar compounds like phenylephrine.

Table 1: Composition of Krebs-Henseleit Physiological Salt Solution

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl₂·2H₂O2.5
MgSO₄·7H₂O1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.1
EDTA0.016

Table 2: Example this compound Dose-Response Data in Rat Aortic Rings

This compound Concentration (M)Log [this compound] (M)% of Maximum KCl Response
1.00E-09-9.05
3.00E-09-8.515
1.00E-08-8.030
3.00E-08-7.550
1.00E-07-7.075
3.00E-07-6.590
1.00E-06-6.098
3.00E-06-5.5100

Table 3: Key Pharmacological Parameters for this compound in Rat Aortic Rings (Hypothetical Data)

ParameterValue
EC₅₀3.0 x 10⁻⁸ M
pEC₅₀7.52
Eₘₐₓ100% of KCl Response

Experimental Protocols

This section details the methodology for the isolation of rat aortic rings and the subsequent generation of an this compound dose-response curve.

Materials and Reagents
  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (see Table 1 for composition)

  • This compound hydrochloride

  • Potassium chloride (KCl)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Surgical instruments (scissors, forceps)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Protocol for Isolation and Preparation of Aortic Rings
  • Animal Euthanasia and Aorta Dissection: Humanely euthanize the rat according to approved institutional animal care and use committee protocols. Make a midline abdominal incision and extend it to the thorax. Carefully dissect and excise the thoracic aorta.

  • Cleaning and Sectioning: Immediately place the isolated aorta in a petri dish containing cold Krebs-Henseleit solution. Gently remove adherent connective and adipose tissues. Cut the aorta into rings of approximately 3-4 mm in length.

  • Endothelium Removal (Optional): To study the direct effect on vascular smooth muscle, the endothelium can be removed by gently rubbing the intimal surface of the aortic ring with a fine wire or wooden stick.

  • Mounting the Aortic Rings: Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution. The lower hook is fixed, and the upper hook is connected to an isometric force transducer.

  • Equilibration: Maintain the organ bath at 37°C and continuously bubble with carbogen gas. Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.

Protocol for Generating the this compound Dose-Response Curve
  • Viability Check: After equilibration, contract the aortic rings with a submaximal concentration of KCl (e.g., 60-80 mM) to check for tissue viability. Once a stable contraction is achieved, wash the rings with fresh Krebs-Henseleit solution until the tension returns to baseline.

  • Cumulative Dosing: Once the baseline is stable, add this compound to the organ bath in a cumulative manner. Start with the lowest concentration (e.g., 1 nM) and wait for the contractile response to reach a plateau. Then, add the next concentration without washing out the previous one. Increase the concentration in half-log increments (e.g., 1 nM, 3 nM, 10 nM, 30 nM, etc.) until a maximal response is achieved.

  • Data Recording: Continuously record the isometric tension throughout the experiment using a data acquisition system.

  • Data Analysis: Express the contractile response to each this compound concentration as a percentage of the maximal contraction induced by KCl. Plot the percentage of contraction against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the EC50 (the molar concentration of an agonist that produces 50% of the maximal response) and Emax (the maximal response) from this curve using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway of this compound in Aortic Smooth Muscle

Amidephrine_Signaling_Pathway This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_SR Ca²⁺ SR->Ca_SR Releases Ca_cyto Cytosolic Ca²⁺ (Increased) Ca_SR->Ca_cyto Calmodulin Calmodulin Ca_cyto->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Phospho_Myosin_LC Phosphorylated Myosin Light Chain Myosin_LC->Phospho_Myosin_LC Contraction Vasoconstriction Phospho_Myosin_LC->Contraction

Caption: this compound-induced vasoconstriction signaling pathway.

Experimental Workflow for this compound Dose-Response Curve Generation

Experimental_Workflow Start Start Aorta_Isolation Isolate Thoracic Aorta from Rat Start->Aorta_Isolation Ring_Preparation Clean and Cut Aorta into 3-4 mm Rings Aorta_Isolation->Ring_Preparation Mounting Mount Aortic Rings in Organ Bath Ring_Preparation->Mounting Equilibration Equilibrate for 60-90 min (37°C, 95% O₂/5% CO₂) Mounting->Equilibration Viability_Test Contract with KCl (Viability Check) Equilibration->Viability_Test Washout Washout and Return to Baseline Viability_Test->Washout Dose_Response Cumulative Addition of This compound (1 nM - 3 µM) Washout->Dose_Response Data_Acquisition Record Isometric Tension Dose_Response->Data_Acquisition Analysis Data Analysis: - Normalize to KCl response - Plot Dose-Response Curve - Calculate EC₅₀ and Eₘₐₓ Data_Acquisition->Analysis End End Analysis->End

Caption: Workflow for generating an this compound dose-response curve.

Amidephrine Protocol for Primary Smooth Muscle Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidephrine is a selective α1-adrenergic receptor agonist known to induce smooth muscle cell contraction. This document provides detailed application notes and protocols for utilizing this compound in primary smooth muscle cell culture to study its effects on cellular functions, particularly contraction, proliferation, and migration. The protocols outlined below are essential for researchers in cardiovascular physiology, pharmacology, and drug development investigating the therapeutic potential and cellular mechanisms of α1-adrenoceptor agonists.

Primary vascular smooth muscle cells (VSMCs) are crucial for maintaining vascular tone and are implicated in pathologies such as hypertension and atherosclerosis.[1] this compound, acting on α1-adrenoceptors, triggers a signaling cascade that leads to an increase in intracellular calcium and subsequent cell contraction.[2][3] Understanding the precise protocol for applying this compound and measuring its effects is vital for accurate and reproducible research.

Mechanism of Action and Signaling Pathway

This compound selectively binds to and activates α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[4] Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction.

Amidephrine_Signaling_Pathway This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds to Gq_protein Gq Protein Alpha1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on Ca2_release Ca²⁺ Release SR->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction Triggers

Figure 1: this compound Signaling Pathway

Quantitative Data

The following tables summarize the quantitative data for this compound and the related α1-adrenergic agonist, phenylephrine. Data for phenylephrine is provided as a reference due to the limited availability of specific quantitative data for this compound in primary vascular smooth muscle cells.

Table 1: this compound Activity

ParameterValueCell/Tissue TypeReference
Agonist ActivitySelective α1-adrenoceptor agonistRat Vas Deferens[2]
Effect on ContractionInduces contractionRat Vas Deferens
IC50 (for reducing 86Rb efflux)12 µM (in the presence of atracurium)Guinea-pig Taenia Caeci

Table 2: Phenylephrine Pharmacological Data (Reference for this compound)

ParameterValueCell/Tissue TypeReference
Binding Affinity (pKi)
α1A-Adrenergic Receptor-Rabbit Penile Arteries
α1B-Adrenergic Receptor-Rabbit Penile Arteries
α1D-Adrenergic Receptor-Rabbit Penile Arteries
Functional Potency (EC50)
Contraction1.58 x 10⁻⁷ MRat Aorta (with endothelium)
Contraction5.77 (pEC50)Rat Thoracic Aorta
ContractionNot altered by hypoxiaRat Aorta
Effect on Proliferation
ProliferationNo direct effect on PDGF-induced proliferationHuman Vascular Smooth Muscle Cells-
Effect on Migration
MigrationNo effect on PDGF-induced migrationHuman Vascular Smooth Muscle Cells

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Aortic Smooth Muscle Cells

This protocol describes the enzymatic digestion method for isolating primary vascular smooth muscle cells from a rat aorta.

Materials:

  • Adult rat

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Elastase

  • Soybean Trypsin Inhibitor

  • Hanks' Balanced Salt Solution (HBSS)

  • Sterile surgical instruments

  • Petri dishes

  • 70% Ethanol

  • Centrifuge

  • Cell culture flasks/plates

Procedure:

  • Aorta Excision:

    • Euthanize the rat according to approved institutional guidelines.

    • Spray the abdomen with 70% ethanol to sterilize the area.

    • Make a midline incision to expose the thoracic cavity and carefully excise the thoracic aorta.

    • Place the aorta in a sterile petri dish containing cold HBSS.

  • Tissue Preparation:

    • Under a dissecting microscope, carefully remove the surrounding adipose and connective tissues (adventitia).

    • Cut the aorta longitudinally to open it and gently scrape the intimal surface with a scalpel blade to remove the endothelium.

    • Cut the remaining medial layer into small pieces (1-2 mm²).

  • Enzymatic Digestion:

    • Prepare a digestion solution containing Collagenase Type II (e.g., 1 mg/mL) and Elastase (e.g., 0.25 mg/mL) in serum-free DMEM.

    • Transfer the aortic pieces to a sterile tube containing the digestion solution.

    • Incubate at 37°C in a shaking water bath for 60-90 minutes, or until the tissue is dispersed.

    • Triturate the tissue suspension gently with a pipette every 15-20 minutes to aid digestion.

  • Cell Culture:

    • Stop the digestion by adding an equal volume of DMEM containing 10% FBS (the serum inactivates the enzymes).

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Plate the cells in a T25 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days. Cells should reach confluency in 7-14 days.

PSMC_Isolation_Workflow Start Start: Euthanize Rat Excise_Aorta Excise Thoracic Aorta Start->Excise_Aorta Clean_Aorta Clean Adventitia & Endothelium Excise_Aorta->Clean_Aorta Mince_Aorta Mince Aortic Media Clean_Aorta->Mince_Aorta Enzymatic_Digestion Enzymatic Digestion (Collagenase/Elastase) Mince_Aorta->Enzymatic_Digestion Stop_Digestion Stop Digestion (Add Serum) Enzymatic_Digestion->Stop_Digestion Filter_Cells Filter Cell Suspension (70 µm strainer) Stop_Digestion->Filter_Cells Centrifuge_Cells Centrifuge & Resuspend Filter_Cells->Centrifuge_Cells Plate_Cells Plate Cells in Culture Flask Centrifuge_Cells->Plate_Cells Incubate Incubate at 37°C, 5% CO₂ Plate_Cells->Incubate End Primary SMC Culture Incubate->End

Figure 2: Primary Smooth Muscle Cell Isolation Workflow
Protocol 2: this compound-Induced Smooth Muscle Cell Contraction Assay

This protocol details how to assess smooth muscle cell contraction in response to this compound treatment using a collagen gel contraction assay.

Materials:

  • Primary smooth muscle cells (passage 2-5)

  • DMEM with 10% FBS

  • Serum-free DMEM

  • This compound stock solution

  • Collagen Type I, rat tail

  • 24-well culture plates

  • Digital imaging system and analysis software

Procedure:

  • Cell Preparation:

    • Culture primary smooth muscle cells to 80-90% confluency.

    • Serum-starve the cells for 24 hours in serum-free DMEM prior to the assay to synchronize the cell cycle and reduce baseline contraction.

  • Collagen Gel Preparation and Cell Seeding:

    • On ice, mix Collagen Type I solution with 10x PBS and sterile water to a final concentration of 2-3 mg/mL. Neutralize the solution with 1N NaOH.

    • Trypsinize and count the serum-starved smooth muscle cells.

    • Resuspend the cells in the neutralized collagen solution at a density of 2-5 x 10⁵ cells/mL.

    • Dispense 0.5 mL of the cell-collagen suspension into each well of a 24-well plate.

    • Incubate at 37°C for 30-60 minutes to allow the gel to polymerize.

  • Contraction Assay:

    • After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip.

    • Add 1 mL of serum-free DMEM to each well.

    • Add this compound at various concentrations (e.g., 10⁻⁹ to 10⁻⁵ M) to the wells. Include a vehicle control (serum-free DMEM alone).

    • Incubate at 37°C and capture images of the gels at regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Data Analysis:

    • Measure the area of the collagen gel in each image using image analysis software (e.g., ImageJ).

    • Calculate the percentage of gel contraction relative to the initial area (time 0).

    • Plot the percentage of contraction against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Protocol 3: this compound Effect on Smooth Muscle Cell Proliferation (MTT Assay)

This protocol describes the use of an MTT assay to evaluate the effect of this compound on the proliferation of primary smooth muscle cells.

Materials:

  • Primary smooth muscle cells (passage 2-5)

  • 96-well culture plates

  • DMEM with 10% FBS

  • Serum-free DMEM

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed primary smooth muscle cells into a 96-well plate at a density of 5,000-10,000 cells/well in DMEM with 10% FBS.

    • Allow the cells to attach and grow for 24 hours.

  • Treatment:

    • Serum-starve the cells for 24 hours in serum-free DMEM.

    • Replace the medium with fresh serum-free DMEM containing various concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M). Include a vehicle control and a positive control (e.g., 10% FBS).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell proliferation relative to the vehicle control.

    • Plot the percentage of proliferation against the concentration of this compound.

Protocol 4: this compound Effect on Smooth Muscle Cell Migration (Wound Healing Assay)

This protocol outlines the wound healing (scratch) assay to assess the effect of this compound on smooth muscle cell migration.

Materials:

  • Primary smooth muscle cells (passage 2-5)

  • 6-well culture plates

  • DMEM with 10% FBS

  • Serum-free DMEM

  • This compound stock solution

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding and Monolayer Formation:

    • Seed primary smooth muscle cells into 6-well plates and grow them to full confluency.

  • Wound Creation and Treatment:

    • Create a linear "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add serum-free DMEM containing different concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M). Include a vehicle control and a positive control (e.g., PDGF).

  • Image Acquisition:

    • Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, and 48 hours) at the same position.

  • Data Analysis:

    • Measure the width of the scratch at multiple points in each image.

    • Calculate the percentage of wound closure over time for each condition.

    • Compare the migration rate between different treatment groups.

Troubleshooting

Primary Cell Culture:

  • Low cell yield: Optimize digestion time and enzyme concentrations. Ensure complete removal of adventitia.

  • Contamination: Maintain strict aseptic techniques. Use antibiotics in the culture medium for the initial passages.

  • Phenotypic drift: Use cells at early passages (P2-P6) as they tend to lose their contractile phenotype over time in culture.

Contraction Assay:

  • Gels detaching too quickly or not at all: Adjust collagen concentration and polymerization time.

  • High baseline contraction: Ensure adequate serum starvation.

Proliferation and Migration Assays:

  • High variability: Ensure uniform cell seeding density and consistent wound creation in the migration assay.

  • Unexpected results: Verify the activity of this compound and the responsiveness of the primary cells to other known agonists.

References

Troubleshooting & Optimization

Amidephrine Dose-Response Curve Variability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Amidephrine dose-response experiments. Researchers, scientists, and drug development professionals can utilize this resource to mitigate variability and ensure the accuracy and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective α1-adrenergic receptor agonist.[1] Its primary mechanism of action involves binding to and activating α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs). This activation initiates a signaling cascade that leads to a physiological response, typically smooth muscle contraction, such as vasoconstriction.[2]

Q2: What is a typical experimental setup for generating an this compound dose-response curve?

A common in vitro method for generating a dose-response curve for a vasoconstrictor like this compound is the isolated tissue bath technique.[3][4][5] This involves isolating a blood vessel, such as a ring from the thoracic aorta or mesenteric artery, and mounting it in an organ bath filled with a physiological salt solution. The tissue is attached to a force transducer to measure changes in tension. This compound is then added to the bath in a cumulative manner, and the resulting contractile response is recorded at each concentration to construct the dose-response curve.

Q3: What are the key parameters derived from a dose-response curve?

The two primary parameters obtained from a dose-response curve are:

  • EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible response. It is a measure of the agonist's potency.

  • Emax (Maximum effect): The maximal response that can be produced by the agonist. It is a measure of the agonist's efficacy.

Q4: What could cause a complete lack of response to this compound in my tissue preparation?

Several factors could lead to a lack of response:

  • Tissue Viability: The tissue may have been damaged during dissection or may have lost viability due to inadequate oxygenation or prolonged time between dissection and experiment.

  • Incorrect Receptor Subtype: The tissue preparation may not express a sufficient density of α1-adrenergic receptors.

  • Compound Degradation: The this compound solution may have degraded due to improper storage or handling.

  • Antagonist Presence: The physiological salt solution or other reagents may be contaminated with an α1-adrenergic receptor antagonist.

Troubleshooting Guide

Variability in this compound dose-response curves can manifest as shifts in EC50, changes in Emax, or inconsistent curve shapes. The following sections address specific issues and provide potential solutions.

Issue 1: High Variability in EC50 Values Between Experiments

A significant shift in the EC50 value indicates a change in the potency of this compound.

Potential Cause Troubleshooting Steps
This compound Solution Instability Prepare fresh this compound solutions for each experiment. If using stock solutions, perform a stability study to determine the appropriate storage conditions (temperature, light exposure) and duration. Catecholamine solutions can be prone to oxidation.
Receptor Desensitization/Tachyphylaxis Prolonged or repeated exposure to an agonist can lead to desensitization, where the receptor response diminishes. Ensure adequate washout periods between cumulative dose additions and limit the duration of the experiment.
Inconsistent Tissue Handling Standardize the dissection and tissue mounting procedures to minimize mechanical damage and stress to the tissue. Variations in passive tension applied to the tissue can alter its responsiveness.
Buffer Composition The composition of the physiological salt solution can affect ligand binding and receptor function. Ensure the buffer composition, pH, and gas saturation (typically 95% O2, 5% CO2) are consistent across all experiments.
Issue 2: Inconsistent Emax (Maximum Response)

Variations in the maximum achievable response can point to issues with the tissue itself or the experimental conditions.

Potential Cause Troubleshooting Steps
Declining Tissue Viability Poor tissue health will result in a diminished maximal response. Ensure continuous and adequate oxygenation of the physiological salt solution and maintain a constant physiological temperature (typically 37°C). Minimize the time from tissue isolation to the start of the experiment.
Variability in Tissue Source Biological variability between animals (e.g., age, sex, health status) can contribute to differences in Emax. If possible, use animals from a consistent source and age range. Genetic variations can also play a role.
Incomplete Dose-Response Curve The highest concentration of this compound used may not have been sufficient to elicit the true maximal response. Extend the concentration range to ensure the curve reaches a clear plateau.
Issue 3: Atypical or Biphasic Dose-Response Curve Shape

An unusual curve shape can indicate complex pharmacological interactions or artifacts in the experimental system.

Potential Cause Troubleshooting Steps
Off-Target Effects At very high concentrations, this compound may interact with other receptors, leading to a complex response. Review the literature for potential off-target effects of this compound.
Data Analysis Errors Incorrect normalization of data or fitting to an inappropriate model can distort the curve shape. Ensure that data is normalized correctly (e.g., to a percentage of the maximal response to a reference agonist like phenylephrine) and that an appropriate non-linear regression model (e.g., four-parameter logistic) is used.
Presence of Multiple Receptor Subtypes The tissue may express multiple α1-adrenergic receptor subtypes (α1A, α1B, α1D) with different affinities for this compound, potentially leading to a complex curve. This can be investigated using subtype-selective antagonists.

Experimental Protocols

Detailed Protocol for Generating an this compound Dose-Response Curve in Isolated Rat Aorta

This protocol outlines the key steps for obtaining a cumulative dose-response curve for this compound using an isolated rat aortic ring preparation.

1. Preparation of Physiological Salt Solution (Krebs-Henseleit Buffer)

  • Prepare the Krebs-Henseleit buffer with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1.

  • Continuously gas the solution with 95% O2 / 5% CO2 to maintain a pH of 7.4.

  • Maintain the buffer at 37°C in a water bath.

2. Tissue Dissection and Mounting

  • Humanely euthanize a rat according to approved institutional guidelines.

  • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.

  • Clean the aorta of adhering fat and connective tissue.

  • Cut the aorta into rings of 2-3 mm in width.

  • Mount each aortic ring between two L-shaped stainless steel hooks in an isolated tissue bath containing pre-warmed and gassed Krebs-Henseleit buffer.

  • Attach the upper hook to a force-displacement transducer to record isometric tension.

3. Equilibration and Viability Check

  • Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams.

  • During equilibration, wash the tissue with fresh Krebs-Henseleit buffer every 15-20 minutes.

  • After equilibration, check the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60 mM).

  • Wash the tissue and allow it to return to baseline.

4. Cumulative Dose-Response Curve Generation

  • Once a stable baseline is achieved, add this compound to the tissue bath in a cumulative manner, starting with a low concentration (e.g., 1 nM).

  • Increase the concentration in logarithmic increments (e.g., half-log units) once the response to the previous concentration has reached a stable plateau.

  • Continue adding this compound until the maximum response is achieved and the curve plateaus.

5. Data Analysis

  • Record the contractile response at each this compound concentration.

  • Normalize the data, for example, by expressing each response as a percentage of the maximum contraction induced by KCl.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program to determine the EC50 and Emax values.

Visualizations

Amidephrine_Signaling_Pathway This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Binds to Gq_protein Gq Protein Alpha1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: this compound's signaling pathway via the α1-adrenergic receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Buffer_Prep Prepare Krebs-Henseleit Buffer (37°C, 95% O₂/5% CO₂) Tissue_Dissection Isolate Rat Thoracic Aorta Ring_Prep Cut Aortic Rings (2-3 mm) Tissue_Dissection->Ring_Prep Mounting Mount Rings in Organ Bath Ring_Prep->Mounting Equilibration Equilibrate (60-90 min) under Tension Mounting->Equilibration Viability_Check KCl Viability Test Equilibration->Viability_Check Dose_Response Cumulative Addition of this compound Viability_Check->Dose_Response Data_Recording Record Contractile Force Dose_Response->Data_Recording Normalization Normalize Data (% of KCl response) Data_Recording->Normalization Curve_Fitting Non-linear Regression (Sigmoidal Fit) Normalization->Curve_Fitting Parameter_Extraction Determine EC₅₀ and Emax Curve_Fitting->Parameter_Extraction

Caption: Workflow for generating an this compound dose-response curve.

Troubleshooting_Logic Start Dose-Response Curve Variability Observed Check_EC50 Is EC₅₀ Variable? Start->Check_EC50 Check_Emax Is Emax Variable? Start->Check_Emax Check_Shape Is Curve Shape Atypical? Start->Check_Shape EC50_Causes Potential Causes: - Ligand Instability - Receptor Desensitization - Inconsistent Tissue Handling - Buffer Issues Check_EC50->EC50_Causes Yes Emax_Causes Potential Causes: - Poor Tissue Viability - Biological Variation - Incomplete Curve Check_Emax->Emax_Causes Yes Shape_Causes Potential Causes: - Off-Target Effects - Data Analysis Errors - Multiple Receptor Subtypes Check_Shape->Shape_Causes Yes

Caption: Troubleshooting logic for dose-response curve variability.

References

Technical Support Center: Amidephrine Tachyphylaxis in Smooth Muscle Preparations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amidephrine in smooth muscle preparations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to tachyphylaxis, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in smooth muscle?

This compound is a selective α1-adrenoceptor agonist.[1][2] In smooth muscle, particularly vascular smooth muscle, its primary mechanism of action is to bind to α1-adrenergic receptors, which are Gq-protein coupled receptors. This binding activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ leads to the activation of myosin light chain kinase (MLCK), resulting in smooth muscle contraction.[3][4][5]

Q2: What is tachyphylaxis and why is it a concern when working with this compound?

Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug after repeated administration. When studying the effects of this compound on smooth muscle preparations, tachyphylaxis can manifest as a diminished contractile response to subsequent doses, potentially leading to misinterpretation of experimental data. This rapid desensitization is a common characteristic of G-protein coupled receptors.

Q3: What are the underlying molecular mechanisms of this compound-induced tachyphylaxis?

The primary mechanisms of tachyphylaxis for α1-adrenoceptor agonists like this compound involve:

  • Receptor Phosphorylation: Agonist binding can lead to phosphorylation of the α1-adrenoceptor by G-protein-coupled receptor kinases (GRKs) and protein kinase C (PKC). This phosphorylation promotes the binding of β-arrestins.

  • Receptor-G Protein Uncoupling: The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with the Gq-protein, effectively uncoupling the receptor from its downstream signaling pathway.

  • Receptor Internalization (Sequestration): The receptor-β-arrestin complex can be targeted for internalization into endosomes, removing the receptors from the cell surface and further reducing the tissue's responsiveness to this compound.

  • Receptor Downregulation: With prolonged exposure to the agonist, the internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of receptors, a process known as downregulation.

Q4: How quickly does tachyphylaxis to α1-adrenergic agonists develop?

Rapid or short-term desensitization can occur within minutes of agonist exposure. Long-term desensitization, involving receptor downregulation, typically occurs over hours to days of continuous agonist presence. For instance, in rabbit aorta, a 10-fold loss in sensitivity to epinephrine was observed after 7 hours of incubation.

Q5: Is tachyphylaxis to this compound reversible?

Yes, tachyphylaxis is generally a reversible process. The recovery of responsiveness, or resensitization, involves the dephosphorylation of the receptor, unbinding of β-arrestin, and recycling of the receptor back to the cell membrane. The timeframe for resensitization can vary depending on the duration and concentration of the initial agonist exposure.

Troubleshooting Guide

Problem: Diminished or inconsistent contractile response to repeated this compound administration.

This is a classic sign of tachyphylaxis. Use the following steps to troubleshoot and mitigate this issue.

Potential Cause Troubleshooting Steps Expected Outcome
Receptor Desensitization and Internalization 1. Implement adequate washout periods: After each this compound application, wash the tissue preparation thoroughly with fresh, pre-warmed physiological salt solution. The duration of the washout should be sufficient to allow for receptor resensitization. A minimum of 30-60 minutes is a good starting point. 2. Limit the number of consecutive doses: If possible, design your experiment to use a cumulative concentration-response curve rather than repeated applications of the same concentration. If repeated applications are necessary, keep them to a minimum.Restoration of the contractile response to subsequent this compound doses.
Receptor Downregulation (Prolonged Exposure) 1. Reduce incubation time: If your protocol involves pre-incubation with this compound, consider shortening the duration to minimize receptor downregulation. 2. Use a lower concentration of this compound: Tachyphylaxis is often concentration-dependent. Determine the lowest effective concentration of this compound for your experimental needs.A more sustained and reproducible response over the course of the experiment.
Depletion of Intracellular Calcium Stores 1. Ensure adequate extracellular calcium: Verify that your physiological salt solution contains the appropriate concentration of calcium (typically 1.5-2.5 mM). 2. Allow for sufficient recovery time: After a contractile response, intracellular calcium stores need to be replenished. Ensure your washout periods are long enough for this to occur.Consistent peak contractions with repeated this compound applications.
Tissue Viability Issues 1. Perform a viability check: At the beginning and end of each experiment, challenge the tissue with a standard contracting agent, such as potassium chloride (KCl, typically 60-80 mM), to ensure the smooth muscle is healthy and responsive. 2. Maintain optimal experimental conditions: Continuously monitor and maintain the temperature (37°C), pH (7.4), and oxygenation (95% O2 / 5% CO2) of the organ bath solution.A robust and stable contractile response to KCl indicates healthy tissue.
Quantitative Data on α1-Adrenoceptor Tachyphylaxis

While specific data for this compound is limited in the readily available literature, studies on the similar α1-agonist phenylephrine provide valuable insights into the expected quantitative changes during tachyphylaxis.

Table 1: Effect of Prolonged Epinephrine Exposure on Rabbit Aortic Ring Contraction

ParameterControlAfter 7-hour Epinephrine (10⁻⁶ M) Incubation
Maximal Contractile Force No significant changeNo significant change
Sensitivity (EC₅₀) Baseline10-fold increase (loss of sensitivity)

Data adapted from a study on epinephrine-induced desensitization.

Table 2: Time-Dependent Desensitization to Phenylephrine in Rat Aorta

TimepointContractile Response to Phenylephrine
Initial Response (CRC1) 100%
Second Response (CRC2) after Washout Significant decrease

CRC = Concentration-Response Curve. This table illustrates the principle of rapid desensitization observed with repeated α1-agonist stimulation.

Experimental Protocols

Protocol 1: Induction and Measurement of this compound Tachyphylaxis in Isolated Rat Aortic Rings

1. Aortic Ring Preparation:

  • Humanely euthanize a rat according to approved institutional guidelines.

  • Excise the thoracic aorta and place it in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

  • Carefully remove adherent connective and adipose tissue.

  • Cut the aorta into rings of 3-4 mm in width.

2. Mounting and Equilibration:

  • Mount the aortic rings in an isolated organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O₂ / 5% CO₂.

  • Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes.

  • Perform a viability test with KCl (60 mM).

3. Tachyphylaxis Induction:

  • Method A (Repeated Dosing):

    • Obtain a control concentration-response curve (CRC) to this compound (e.g., 10⁻⁹ to 10⁻⁵ M).

    • Wash the tissue for a defined period (e.g., 30 minutes).

    • Repeat the CRC to this compound to assess for tachyphylaxis.

  • Method B (Prolonged Incubation):

    • Incubate the aortic ring with a fixed concentration of this compound (e.g., 10⁻⁶ M) for a prolonged period (e.g., 2-4 hours).

    • Thoroughly wash the tissue.

    • Perform a CRC to this compound and compare it to a control CRC from a non-incubated tissue.

4. Data Analysis:

  • Measure the maximal contractile response (Emax) and the EC₅₀ (the concentration of this compound that produces 50% of the maximal response).

  • Tachyphylaxis is indicated by a decrease in Emax and/or an increase (rightward shift) in the EC₅₀.

Protocol 2: Investigating the Reversal of this compound Tachyphylaxis

1. Induce Tachyphylaxis:

  • Follow Protocol 1 to induce tachyphylaxis in a set of aortic rings.

2. Reversal Strategies:

  • Time-Dependent Reversal: After inducing tachyphylaxis, wash the tissues and maintain them in fresh Krebs-Henseleit solution for varying periods (e.g., 30, 60, 120 minutes) before re-challenging with this compound.

  • Pharmacological Reversal:

    • After inducing tachyphylaxis, incubate the tissues with a potential reversal agent. While specific agents for this compound are not well-documented, you could investigate compounds that interfere with the desensitization process, such as inhibitors of GRKs or PKC, based on the known mechanisms.

    • For example, some studies suggest a role for nitric oxide (NO) in the desensitization to phenylephrine, so investigating the effect of NOS inhibitors like L-NAME during the "recovery" phase could be informative.

    • After incubation with the potential reversal agent, wash the tissue and re-assess the response to this compound.

3. Data Analysis:

  • Compare the Emax and EC₅₀ values after the reversal protocol to those obtained immediately after tachyphylaxis induction and the initial control responses. A return of these values towards the control indicates successful reversal.

Visualizations

Signaling Pathway of this compound in Smooth Muscle

Amidephrine_Signaling_Pathway This compound This compound Alpha1_AR α1-Adrenoceptor This compound->Alpha1_AR Binds Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase MLCK Myosin Light Chain Kinase (MLCK) Ca_increase->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction

Caption: Signaling pathway of this compound-induced smooth muscle contraction.

Experimental Workflow for Studying Tachyphylaxis

Tachyphylaxis_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Aortic Rings A2 Mount in Organ Bath A1->A2 A3 Equilibrate & Check Viability (KCl) A2->A3 B1 Record Baseline (Control CRC) A3->B1 B2 Induce Tachyphylaxis (Repeated Dosing or Incubation) B1->B2 B3 Washout / Apply Reversal Agent B2->B3 B4 Record Post-Tachyphylaxis CRC B3->B4 C1 Calculate Emax and EC₅₀ B4->C1 C2 Compare Control vs. Tachyphylaxis C1->C2 C3 Assess Reversal C1->C3

Caption: Experimental workflow for investigating this compound tachyphylaxis.

Troubleshooting Decision Tree

Troubleshooting_Tachyphylaxis Start Diminished response to This compound observed CheckViability Is tissue responsive to KCl? Start->CheckViability RepeatedDose Are you using repeated non-cumulative doses? CheckViability->RepeatedDose Yes Solution3 Check experimental setup: - Temperature - pH - Oxygenation - Prepare fresh tissue CheckViability->Solution3 No ProlongedExp Is there prolonged exposure to this compound? RepeatedDose->ProlongedExp No Solution1 Increase washout period. Use cumulative dosing. RepeatedDose->Solution1 Yes Solution2 Reduce incubation time or this compound concentration. ProlongedExp->Solution2 Yes Conclusion Tachyphylaxis is likely occurring. Implement mitigation strategies. ProlongedExp->Conclusion No Solution1->Conclusion Solution2->Conclusion

Caption: Troubleshooting decision tree for this compound tachyphylaxis.

References

Identifying and characterizing Amidephrine synthesis impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Amidephrine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective α1-adrenergic receptor agonist.[1][2] Its primary mechanism of action involves binding to and activating alpha-1 adrenergic receptors, which are G protein-coupled receptors.[1][3] This activation triggers a signaling cascade that leads to various physiological responses, primarily smooth muscle contraction.[1]

Q2: What are the potential sources of impurities in this compound synthesis?

Impurities in this compound synthesis can originate from several sources:

  • Starting materials: Unreacted starting materials like 3-aminoacetophenone can be carried through the synthesis.

  • Intermediates: Incomplete conversion of reaction intermediates to the final product.

  • Byproducts: Formation of undesired products through side reactions.

  • Reagents and solvents: Residual reagents and solvents used in the synthesis and purification steps.

  • Degradation products: Degradation of this compound under specific conditions such as exposure to acid, base, or oxidizing agents.

Q3: What analytical techniques are most suitable for identifying and characterizing this compound impurities?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling of this compound:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile impurities. Derivatization may be necessary for polar molecules like amines to improve volatility and chromatographic performance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that combines the separation capabilities of HPLC with the identification power of mass spectrometry.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low Yield of this compound Incomplete reaction at one or more steps of the synthesis.Optimize reaction conditions (temperature, time, catalyst). Monitor reaction progress using TLC or HPLC.
Degradation of the product during workup or purification.Use milder workup conditions. Employ appropriate purification techniques like column chromatography with a suitable stationary and mobile phase.
Presence of Unknown Impurities in Final Product Side reactions occurring during synthesis.Re-evaluate the synthetic route to minimize side reactions. Adjust stoichiometry of reactants.
Contamination from glassware or solvents.Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents.
Poor Separation of Impurities in HPLC Analysis Inappropriate column or mobile phase selection.Screen different HPLC columns (e.g., C18, C8) and mobile phase compositions (acetonitrile/water or methanol/water with buffers like ammonium acetate or phosphate). Optimize gradient elution.
Co-elution of impurities.Adjust mobile phase pH to alter the ionization state of analytes and improve separation.
Difficulty in Identifying Impurities by GC-MS Poor volatility or thermal degradation of impurities.Derivatize the sample with agents like trifluoroacetic anhydride (TFA) to increase volatility. Use a softer ionization technique if thermal degradation is suspected.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Impurity Profiling

This protocol is a general guideline and should be optimized for specific laboratory conditions and instrumentation.

1. Instrumentation:

  • HPLC system with a UV or PDA detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Water (HPLC grade)

  • This compound reference standard and samples

3. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water and adjust the pH to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-35 min: Gradient back to 95% A, 5% B

    • 35-40 min: Hold at 95% A, 5% B for column re-equilibration.

5. Sample Preparation:

  • Dissolve an accurately weighed amount of the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization for Volatile Impurities

1. Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

2. Reagents:

  • Trifluoroacetic anhydride (TFA)

  • Ethyl acetate (GC grade)

  • This compound sample

3. Derivatization Procedure:

  • Dissolve approximately 1 mg of the this compound sample in 1 mL of ethyl acetate.

  • Add 100 µL of trifluoroacetic anhydride.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Scan Range: 40-550 amu.

Potential this compound Synthesis Impurities

Based on a plausible synthetic route starting from 3-aminoacetophenone, the following table summarizes potential impurities.

Impurity Name Structure Potential Source
3-Aminoacetophenone C₈H₉NOUnreacted starting material
N-(3-acetylphenyl)methanesulfonamide C₉H₁₁NO₃SIntermediate
N-(3-(2-bromo-1-hydroxyethyl)phenyl)methanesulfonamide C₉H₁₂BrNO₃SIntermediate
3'-Hydroxyacetophenone C₈H₈O₂Related substance to starting material
Phenylephrine C₉H₁₃NO₂Structurally related compound that could arise from side reactions

Visualizations

Amidephrine_Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_analysis Impurity Analysis 3-Aminoacetophenone 3-Aminoacetophenone Intermediate_A N-(3-acetylphenyl)methanesulfonamide 3-Aminoacetophenone->Intermediate_A Acylation Methanesulfonyl_chloride Methanesulfonyl_chloride Methanesulfonyl_chloride->Intermediate_A Intermediate_B N-(3-(2-bromoacetyl)phenyl)methanesulfonamide Intermediate_A->Intermediate_B Bromination Bromination Bromination Intermediate_C N-(3-(2-(methylamino)acetyl)phenyl)methanesulfonamide Intermediate_B->Intermediate_C Amination Methylamine Methylamine Methylamine->Intermediate_C This compound This compound Intermediate_C->this compound Reduction Reduction Reduction HPLC HPLC This compound->HPLC GC_MS GC-MS This compound->GC_MS NMR NMR This compound->NMR Identification Impurity Identification & Characterization HPLC->Identification GC_MS->Identification NMR->Identification

Caption: Workflow for this compound synthesis and impurity analysis.

Alpha1_Signaling_Pathway This compound This compound Alpha1_Receptor α1-Adrenergic Receptor (GPCR) This compound->Alpha1_Receptor binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response phosphorylates target proteins leading to

Caption: Simplified Alpha-1 adrenergic receptor signaling pathway.

References

Amidephrine Functional Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Amidephrine in functional assays. The content is designed to help identify and resolve common artifacts and experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective alpha-1 (α1) adrenergic receptor agonist.[1] Its primary mechanism is to bind to and activate α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[2] This activation initiates a downstream signaling cascade, primarily through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] These second messengers, in turn, trigger an increase in intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), resulting in various cellular responses, most notably smooth muscle contraction.[2] Studies have shown that this compound has selective activity on α1-adrenoceptors and fails to exert a significant effect on α2-adrenoceptors.

Q2: Why is the response to this compound decreasing with repeated or prolonged application in my assay?

This phenomenon is known as desensitization or tachyphylaxis , and it is a common artifact for α1-adrenergic receptor agonists. It is characterized by a rapid decrease in response to the drug following its initial administration. The underlying mechanisms are a form of homeostatic regulation by the cell to prevent overstimulation and involve several key steps:

  • Receptor Phosphorylation: Agonist-occupied receptors are phosphorylated by G-protein coupled receptor kinases (GRKs).

  • Arrestin Binding: This phosphorylation promotes the binding of β-arrestin to the receptor.

  • G-Protein Uncoupling: β-arrestin binding sterically hinders the receptor's ability to couple with its G-protein (Gq), thus attenuating the signaling cascade.

  • Receptor Internalization: The receptor-arrestin complex is targeted for endocytosis, removing the receptors from the cell surface and making them inaccessible to this compound.

This process leads to a rightward shift in the agonist's concentration-response curve (i.e., a higher EC50 value) and/or a decrease in the maximum possible response (Emax). In one study, prolonged incubation with the α1-agonist epinephrine resulted in a 10-fold loss in tissue sensitivity.

Q3: Could this compound be activating other receptors in my experimental system (off-target effects)?

While this compound is characterized as a selective α1-agonist, no drug is perfectly specific. Off-target effects occur when a drug interacts with unintended molecular targets, which can lead to confounding results. The public literature on this compound primarily confirms its selectivity for α1 over α2 receptors.

To rigorously characterize the selectivity of this compound or any compound, it is best practice to screen it against a broad panel of receptors, channels, and enzymes. Commercial services (e.g., Eurofins SafetyScreen or Reaction Biology kinase panels) offer comprehensive profiling that can identify potential off-target interactions. If you observe an unexpected biological response that cannot be explained by α1-receptor activation, or if the response is not fully blocked by a selective α1-antagonist like Prazosin, you should consider the possibility of off-target effects.

Q4: My this compound stock solution appears to have lost activity. What are potential causes related to compound stability?
  • pH Sensitivity: Phenylephrine is reported to be stable in aqueous solutions below pH 7.3. Above this pH, degradation on the amine side chain can occur. Ensure your buffer system is appropriately controlled and ideally weakly acidic to neutral.

  • Oxidation: As a catecholamine-like structure, this compound may be prone to oxidation. This can be accelerated by exposure to air (oxygen), certain metal ions, and light. It is recommended to prepare fresh solutions and protect them from light. Purging solutions with an inert gas like nitrogen or argon can also mitigate oxidation.

  • Temperature: Storing stock solutions at elevated temperatures can accelerate degradation. Stock solutions should be stored frozen (-20°C or -80°C), and working solutions should be kept on ice and used promptly.

  • Interactions: In multi-component solutions, this compound could potentially react with other compounds, leading to degradation products.

If you suspect degradation, it is best to prepare a fresh stock solution from a new vial of solid compound.

Pharmacological Profile of this compound

The following table summarizes key pharmacological data. Note that a comprehensive set of potency and binding values for this compound is not consistently available across the public literature; therefore, it is highly recommended that researchers determine these values empirically in their specific assay system.

ParameterValueSpecies / SystemNotes
Target α1-Adrenergic Receptor-Selective agonist.
pA2 (Prazosin) 8.19 - 8.48Rat (Vas Deferens)This value reflects the potency of the antagonist Prazosin in blocking this compound's functional effect, confirming the interaction is at the α1-receptor.
Off-Target Profile No significant effect on α2-adrenoceptorsRat (Vas Deferens)Comprehensive off-target panel data is not publicly available. Screening is recommended for full characterization.

The pA2 is the negative logarithm of the molar concentration of an antagonist that requires you to double the agonist concentration to produce the same response.

Illustrative Impact of Desensitization on Agonist Potency

Prolonged exposure to an α1-agonist typically causes a rightward shift in the concentration-response curve, indicating a loss of potency (increase in EC50). The table below provides a hypothetical example to illustrate this common artifact.

ConditionEC50 (nM)Emax (% of Control)Fold Shift (EC50)
Control (Initial Stimulation) 10100%-
After 4h Pre-incubation with Agonist 8090%8

Troubleshooting Guides

Problem 1: Diminishing Signal Upon Repeated Stimulation
  • Symptoms: The initial response to this compound is strong, but subsequent applications result in a significantly weaker or absent signal.

  • Probable Cause: Receptor desensitization and/or internalization (Tachyphylaxis).

  • Troubleshooting Steps:

    • Washout Steps: Between agonist applications, include thorough washout steps with assay buffer to remove this compound and allow time for receptor re-sensitization. The required time can vary from minutes to hours.

    • Limit Exposure Time: Reduce the incubation time with this compound to the minimum required to achieve a stable signal.

    • Use a Single Application Protocol: Design experiments to use a single application of this compound per well or tissue preparation whenever possible. For concentration-response curves, use a cumulative addition protocol only if tachyphylaxis is determined not to be an issue in your system.

    • Lower Agonist Concentration: If possible, work at lower concentrations of this compound (e.g., around the EC50) as higher concentrations can induce more profound and rapid desensitization.

Problem 2: High Assay Variability or Inconsistent Results
  • Symptoms: High well-to-well or day-to-day variability in the measured response to this compound.

  • Probable Causes: Compound instability, inconsistent cell health, or assay procedure variations.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Prepare fresh this compound dilutions from a solid stock for each experiment. Ensure the buffer pH is below 7.3 and protect solutions from light.

    • Monitor Cell Health: Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density. Perform a cell viability check (e.g., Trypan Blue) before each experiment.

    • Standardize Assay Conditions: Use a consistent temperature, incubation time, and reagent addition protocol. Automated liquid handlers can significantly reduce variability.

    • Check Buffer Components: Some physiological buffers can have varied effects on compound stability and cellular responses. Ensure your buffer composition is consistent.

Problem 3: No Signal or Very Weak Response
  • Symptoms: Application of this compound produces no discernible signal above baseline.

  • Probable Causes: Inactive compound, absence or low expression of functional α1-receptors, or a problem with the detection system.

  • Troubleshooting Steps:

    • Use a Positive Control Agonist: Test a well-characterized α1-agonist (e.g., Phenylephrine or Norepinephrine) in parallel to confirm that the cells are responsive and the assay system is working.

    • Confirm Receptor Expression: Verify that your cell line endogenously expresses functional α1-adrenergic receptors or that your transfected cells have a high level of expression (e.g., via qPCR, Western Blot, or radioligand binding).

    • Check Compound Activity: Prepare a fresh stock of this compound. If possible, obtain a new lot of the compound.

    • Validate Detection System: Ensure your detection reagents (e.g., calcium indicator dyes, HTRF reagents) are not expired and have been stored correctly. Run system controls to validate instrument performance.

Troubleshooting_Loss_of_Signal start Start: No or Weak Signal with this compound check_control Run Positive Control Agonist (e.g., Phenylephrine) start->check_control control_works Does Positive Control Work? check_control->control_works issue_with_this compound Issue is specific to this compound. control_works->issue_with_this compound Yes issue_with_system Issue is with the Assay System. control_works->issue_with_system No prepare_fresh Prepare fresh this compound stock from solid. Verify concentration. issue_with_this compound->prepare_fresh test_fresh Test fresh this compound prepare_fresh->test_fresh fresh_works Does it work now? test_fresh->fresh_works success1 Problem Solved: Previous this compound stock was degraded. fresh_works->success1 Yes bad_compound Obtain new lot of this compound. Consider analytical chemistry (e.g., LC-MS) to verify identity. fresh_works->bad_compound No check_receptor Confirm functional α1-receptor expression in cells (e.g., via qPCR, binding). issue_with_system->check_receptor receptor_ok Is receptor expression adequate? check_receptor->receptor_ok check_detection Check detection reagents (dyes, antibodies) & instrument settings. receptor_ok->check_detection Yes no_receptor Use a different cell line or transfect with the receptor. receptor_ok->no_receptor No detection_ok Are detection components valid? check_detection->detection_ok success2 Problem likely in assay setup (e.g., wrong buffer, cell density). Review protocol. detection_ok->success2 Yes bad_reagents Replace detection reagents and re-validate instrument. detection_ok->bad_reagents No

Caption: Troubleshooting flowchart for diagnosing a loss of signal.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium following α1-receptor activation. It is suitable for high-throughput screening.

  • Materials:

    • Cells expressing α1-adrenergic receptors (e.g., HEK293, CHO, or a relevant primary cell line).

    • Black, clear-bottom 96-well or 384-well microplates.

    • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Pluronic F-127.

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • This compound and other control compounds.

    • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

  • Methodology:

    • Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000 - 80,000 cells/well for a 96-well plate) and incubate overnight.

    • Dye Loading: Prepare a dye loading solution in HBSS/HEPES containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) to aid dye solubilization.

    • Remove culture medium from the cells and add 100 µL (for 96-well) of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Compound Preparation: Prepare serial dilutions of this compound and control compounds in HBSS/HEPES at 2-4x the final desired concentration.

    • Signal Detection:

      • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the reading temperature (typically 37°C).

      • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

      • The instrument's automated pipettor then adds the this compound solution to the wells.

      • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response and subsequent plateau.

    • Data Analysis: The response is typically quantified as the change in fluorescence (ΔF) from baseline or as a ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2). Plot the response against the logarithm of the this compound concentration to generate a concentration-response curve and calculate the EC50.

Calcium_Assay_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_instrument Fluorescence Plate Reader cluster_analysis Data Analysis plate_cells 1. Seed cells in 96/384-well plate incubate_overnight 2. Incubate overnight (37°C, 5% CO2) plate_cells->incubate_overnight load_dye 3. Prepare & add Ca2+ dye loading buffer incubate_dye 4. Incubate 1 hr at 37°C load_dye->incubate_dye read_baseline 5. Read baseline fluorescence incubate_dye->read_baseline add_compound 6. Auto-inject this compound read_baseline->add_compound read_response 7. Read fluorescence response (kinetic) add_compound->read_response calculate_deltaF 8. Calculate ΔF or Ratio read_response->calculate_deltaF plot_curve 9. Plot Concentration- Response Curve calculate_deltaF->plot_curve calculate_ec50 10. Determine EC50 plot_curve->calculate_ec50

Caption: Experimental workflow for a calcium mobilization assay.
Protocol 2: IP-One (Inositol Monophosphate) Assay

This protocol uses a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay to measure the accumulation of IP1, a downstream metabolite of IP3. It is an end-point assay that is less susceptible to artifacts from rapid signal kinetics.

  • Materials:

    • Cells expressing α1-adrenergic receptors.

    • White, solid-bottom 384-well microplates.

    • IP-One HTRF assay kit (containing IP1-d2 conjugate, Eu-cryptate labeled anti-IP1 antibody, and standards).

    • Stimulation buffer containing Lithium Chloride (LiCl) (provided in kit or prepared separately, typically 10-50 mM).

    • This compound and control compounds.

    • HTRF-compatible microplate reader.

  • Methodology:

    • Cell Plating: Seed cells into the 384-well plate and incubate overnight to form a confluent monolayer.

    • Compound Addition: Remove the culture medium. Add 10 µL of stimulation buffer containing the desired concentration of this compound. For antagonist mode, pre-incubate with the antagonist for 15-30 minutes before adding this compound.

    • Stimulation: Incubate the plate at 37°C for the optimized stimulation time (typically 30-60 minutes). The presence of LiCl in the buffer inhibits IP1 degradation, allowing it to accumulate.

    • Lysis and Detection: Add the HTRF detection reagents according to the kit manufacturer's instructions. This typically involves adding 5 µL of the IP1-d2 conjugate followed by 5 µL of the anti-IP1-Cryptate antibody, both diluted in the lysis buffer provided.

    • Incubation: Incubate the plate at room temperature for 1 hour, or as recommended by the manufacturer. The signal is very stable and can often be read hours or even days later.

    • Signal Detection: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

    • Data Analysis: Calculate the 665/620 ratio and the Delta F % according to the kit's instructions. The signal is inversely proportional to the amount of IP1 produced. Use an IP1 standard curve to convert the signal to IP1 concentration. Plot the IP1 concentration against the this compound concentration to determine the EC50.

Protocol 3: Smooth Muscle Contraction Assay (Collagen Gel)

This protocol provides a functional, tissue-level readout of this compound's effect on smooth muscle cell contractility.

  • Materials:

    • Primary smooth muscle cells (e.g., human bronchial or vascular).

    • 24-well tissue culture plates.

    • Type I Collagen solution.

    • Cell culture medium.

    • Reconstitution buffer (e.g., 10x PBS or DMEM).

    • This compound and control compounds.

    • A sterile, thin spatula.

    • Imaging system (e.g., flatbed scanner or digital camera) and image analysis software (e.g., ImageJ).

  • Methodology:

    • Prepare Cell-Collagen Mixture: On ice, mix the collagen solution, reconstitution buffer, and cell suspension to achieve a final concentration of ~1-2 mg/mL collagen and 1-5 x 10^5 cells/mL. Neutralize the mixture carefully with NaOH if required.

    • Gel Polymerization: Dispense 0.5 mL of the cell-collagen mixture into each well of a 24-well plate. Incubate at 37°C for 1 hour to allow the gels to polymerize.

    • Culture and Stress Development: After polymerization, add 1 mL of culture medium to each well on top of the gel. Culture for 2-4 days. During this time, the cells will spread and develop mechanical stress within the attached gel.

    • Initiate Contraction:

      • Change the medium to serum-free medium a few hours before the experiment.

      • Add this compound or control compounds to the medium at the desired concentrations.

      • Using a sterile spatula, gently detach the edges of the collagen gel from the sides of the well. The gel will now be floating freely.

    • Image Acquisition: At set time points (e.g., 0, 15, 30, 60, 120 minutes) after detachment, acquire images of the plate.

    • Data Analysis: Use image analysis software to measure the area (or diameter) of the collagen gel at each time point. Contraction is quantified as the percentage decrease in gel area compared to the initial area at time 0. Plot the percentage contraction against time or against compound concentration.

Signaling Pathway Diagram

Alpha1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound a1AR α1-Adrenergic Receptor This compound->a1AR binds Gq Gq Protein (α, β, γ subunits) a1AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ER Ca2+ Stores Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto releases Ca_cyto->PKC co-activates Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca_cyto->Response PKC->Response

Caption: Alpha-1 adrenergic receptor signaling pathway.

References

Validation & Comparative

Amidephrine's Alpha-1 Adrenoceptor Selectivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of amidephrine's binding affinity and functional potency at α1-adrenoceptor subtypes reveals its profile as a selective α1-agonist. This guide provides a comparative analysis of this compound against other key α1-agonists, supported by experimental data and detailed protocols, to aid researchers in drug development and pharmacological studies.

This compound has been characterized as a selective agonist for the alpha-1 (α1) adrenoceptors, a class of G-protein coupled receptors crucial in regulating physiological processes such as smooth muscle contraction.[1] Understanding the selectivity of agonists like this compound for the three α1-adrenoceptor subtypes—α1A, α1B, and α1D—is critical for developing targeted therapeutics with improved efficacy and reduced side effects.

Comparative Analysis of Binding Affinities and Functional Potencies

To objectively assess this compound's selectivity, its binding affinity (pKi) and functional potency (pEC50) at each α1-adrenoceptor subtype have been compared with those of the non-selective agonist phenylephrine and the highly α1A-selective agonist A-61603. The data, summarized in the tables below, is derived from studies on human α1-adrenoceptors stably expressed in Chinese Hamster Ovary (CHO) cells.[2]

Table 1: Comparative Binding Affinities (pKi) of α1-Adrenoceptor Agonists [2]

Agonistα1Aα1Bα1Dα1A/α1B Selectivity Ratioα1A/α1D Selectivity Ratio
This compound5.375.075.112.01.8
Phenylephrine5.615.435.511.51.3
A-616039.156.376.57602.6380.2

Higher pKi values indicate greater binding affinity.

Table 2: Comparative Functional Potencies (pEC50) in Calcium Mobilization Assay [2]

Agonistα1Aα1Bα1Dα1A/α1B Selectivity Ratioα1A/α1D Selectivity Ratio
This compound6.265.865.922.52.2
Phenylephrine6.946.646.672.01.8
A-616039.386.837.31354.8117.5

Higher pEC50 values indicate greater potency.

The data indicates that while this compound and phenylephrine exhibit minimal selectivity between the α1-adrenoceptor subtypes, A-61603 demonstrates significant selectivity for the α1A subtype in both binding affinity and functional potency.[3]

Understanding the Mechanism: Alpha-1 Adrenoceptor Signaling

Alpha-1 adrenoceptors are coupled to the Gq/11 family of G-proteins. Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various physiological responses, including smooth muscle contraction.

Alpha1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound Receptor α1-Adrenoceptor Agonist->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Alpha-1 Adrenoceptor Signaling Pathway

Experimental Protocols for Receptor Selectivity Validation

The determination of agonist selectivity for adrenoceptor subtypes relies on robust in vitro assays. The following are detailed methodologies for key experiments used to generate the comparative data.

Whole-Cell Radioligand Binding Assay

This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled antagonist.

  • Cell Culture: CHO cells stably expressing the human α1A, α1B, or α1D-adrenoceptor are cultured to confluence in 96-well plates.

  • Assay Buffer: A suitable buffer, such as serum-free media, is used for the binding experiment.

  • Competition Binding: Cells are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-prazosin) and varying concentrations of the competing agonist (e.g., this compound).

  • Incubation: The incubation is carried out at 37°C for a sufficient period to reach equilibrium (e.g., 2 hours).

  • Washing and Scintillation Counting: After incubation, unbound radioligand is removed by washing. The amount of bound radioligand is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the competing ligand (Ki) is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate the release of intracellular calcium, a key downstream event in α1-adrenoceptor signaling.

  • Cell Culture and Dye Loading: CHO cells expressing the target receptor subtype are seeded in 96-well plates and grown to confluence. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Stimulation: Varying concentrations of the agonist are added to the wells.

  • Fluorescence Measurement: The change in fluorescence, which is proportional to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the concentration-response curves.

Experimental_Workflow start Start cell_culture Cell Culture (CHO cells expressing α1 subtypes) start->cell_culture binding_assay Radioligand Binding Assay cell_culture->binding_assay functional_assay Calcium Mobilization Assay cell_culture->functional_assay data_analysis_binding Data Analysis (IC50 -> pKi) binding_assay->data_analysis_binding data_analysis_functional Data Analysis (EC50 -> pEC50) functional_assay->data_analysis_functional comparison Compare Selectivity Profiles data_analysis_binding->comparison data_analysis_functional->comparison end End comparison->end

Experimental Workflow for Receptor Selectivity

References

A Comparative Analysis of the Inotropic and Chronotropic Effects of Amidephrine and Epinephrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inotropic (affecting force of contraction) and chronotropic (affecting heart rate) properties of Amidephrine and Epinephrine. The comparison is supported by established pharmacological principles and outlines typical experimental methodologies for assessment.

Introduction

This compound is a selective α1-adrenergic receptor agonist, while Epinephrine is a non-selective adrenergic agonist, acting on α1, α2, β1, and β2 receptors.[1][2] This fundamental difference in receptor affinity dictates their distinct cardiovascular effects. Epinephrine's action on β1 receptors leads to potent increases in both heart rate and contractility.[3][4] In contrast, this compound's selectivity for α1 receptors suggests a primary effect on contractility with a less pronounced impact on heart rate.[5] Understanding these differences is crucial for research and therapeutic development, particularly in cardiovascular medicine.

Mechanism of Action and Signaling Pathways

The distinct cardiac effects of this compound and Epinephrine stem from their activation of different G-protein coupled receptors and subsequent intracellular signaling cascades.

  • This compound: As an α1-agonist, this compound binds to α1-adrenergic receptors on cardiomyocytes. This activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, increasing intracellular Ca2+ concentration and thereby enhancing the force of myocardial contraction (positive inotropy).

  • Epinephrine: Epinephrine's broad activity includes potent stimulation of β1-adrenergic receptors, which are predominant in the heart. β1-receptor activation stimulates the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates several targets, including L-type calcium channels and phospholamban. This leads to increased Ca2+ influx into the cell and enhanced sarcoplasmic reticulum Ca2+ cycling, resulting in powerful positive inotropic and chronotropic effects.

GpcrSignaling cluster_this compound This compound (α1-Adrenergic Pathway) cluster_epinephrine Epinephrine (β1-Adrenergic Pathway) This compound This compound Alpha1R α1 Receptor This compound->Alpha1R Binds Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca_A ↑ [Ca²⁺]i SR->Ca_A Releases Ca²⁺ Inotropy_A Positive Inotropy (↑ Contraction Force) Ca_A->Inotropy_A Epinephrine Epinephrine Beta1R β1 Receptor Epinephrine->Beta1R Binds Gs Gs Protein Beta1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Chronotropy_E Positive Chronotropy (↑ Heart Rate) PKA->Chronotropy_E Modulates SA Node Ca_E ↑ Ca²⁺ Influx Ca_Channels->Ca_E Inotropy_E Positive Inotropy (↑ Contraction Force) Ca_E->Inotropy_E

Figure 1. Signaling pathways of this compound and Epinephrine in cardiomyocytes.

Comparative Data: Inotropic & Chronotropic Effects

The following table summarizes the expected quantitative differences in the cardiac effects of this compound and Epinephrine based on their mechanisms of action.

Parameter This compound (α1-Agonist) Epinephrine (Non-selective Agonist) Key Difference & Implication
Primary Receptor Target α1-Adrenergicβ1, β2, α1, α2-AdrenergicThis compound is selective; Epinephrine is broad-spectrum.
Inotropic Effect PositivePotent PositiveBoth increase contractility, but Epinephrine's effect is significantly more powerful due to the β1-cAMP pathway.
Chronotropic Effect Minimal to moderate direct positive effect; can cause reflex bradycardia in vivo.Potent PositiveEpinephrine directly and strongly increases heart rate via β1 stimulation of the SA node; this compound's effect is less direct and weaker.
Primary Intracellular Mediator IP3, DAG, Ca²⁺cAMP, PKA, Ca²⁺Different second messengers lead to distinct downstream effects and regulation.
Clinical Use Context Hypotension treatment (where increased heart rate is not desired).Cardiac arrest, anaphylaxis, septic shock (where profound cardiac stimulation is required).The choice of agent depends on the desired balance between increased contractility and heart rate.

Experimental Protocols

The assessment of inotropic and chronotropic effects is typically conducted using ex vivo isolated heart preparations, such as the Langendorff apparatus, which allows for the study of cardiac function independent of systemic neural and hormonal influences.

Objective: To quantify and compare the dose-dependent inotropic and chronotropic effects of this compound and Epinephrine on an isolated mammalian heart.

Model: Isolated heart from a guinea pig or rabbit, perfused via the Langendorff method.

Materials:

  • Langendorff Apparatus

  • Krebs-Henseleit Buffer (gassed with 95% O2, 5% CO2, maintained at 37°C)

  • Intraventricular balloon catheter connected to a pressure transducer

  • ECG electrodes

  • Data acquisition system

  • Stock solutions of this compound and Epinephrine

Procedure:

  • Heart Isolation: The animal is humanely euthanized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion: The aorta is cannulated and mounted on the Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure (LVP). ECG electrodes are placed to monitor heart rate.

  • Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes, during which baseline parameters (LVP, dP/dtmax, and heart rate) are recorded.

  • Dose-Response Protocol:

    • Cumulative concentrations of the test compound (this compound or Epinephrine) are added to the perfusate at set intervals (e.g., every 15 minutes).

    • Start with a low concentration and increase in a logarithmic fashion (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, etc.).

    • Record cardiac parameters continuously until a maximal response is observed or for a set duration after each dose addition.

  • Data Analysis:

    • Inotropy: Measured as the change in Left Ventricular Developed Pressure (LVDP) or the maximal rate of pressure development (+dP/dtmax).

    • Chronotropy: Measured as the change in heart rate (beats per minute).

    • Dose-response curves are generated to determine parameters such as EC50 (potency) and Emax (maximal efficacy) for both drugs.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Euthanasia & Heart Excision B Aortic Cannulation & Mounting on Langendorff Apparatus A->B C Instrumentation (LV Balloon & ECG) B->C D Stabilization Period (20-30 min) C->D E Record Baseline (LVP, dP/dt, HR) D->E F Cumulative Drug Addition (Increasing Concentrations) E->F G Continuous Data Recording F->G H Measure Inotropic Response (Δ dP/dtmax) G->H I Measure Chronotropic Response (Δ Heart Rate) G->I J Generate Dose-Response Curves (Calculate EC50, Emax) H->J I->J

Figure 2. Workflow for assessing cardiac effects using a Langendorff preparation.

Conclusion

The distinct pharmacological profiles of this compound and Epinephrine lead to markedly different effects on myocardial inotropy and chronotropy. Epinephrine is a powerful, non-selective cardiac stimulant, robustly increasing both the force and rate of contraction. This compound, due to its α1-selectivity, primarily enhances contractility with a much less significant direct impact on heart rate. This makes it a tool for scenarios where increased cardiac output is desired without the accompanying tachycardia. The choice between these agents in a research or clinical setting must be guided by a clear understanding of their underlying mechanisms and the specific hemodynamic outcome desired.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amidephrine
Reactant of Route 2
Amidephrine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。